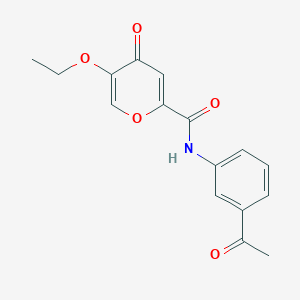

N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-5-ethoxy-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-3-21-15-9-22-14(8-13(15)19)16(20)17-12-6-4-5-11(7-12)10(2)18/h4-9H,3H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIBEHBFUBIBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=COC(=CC1=O)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetylphenylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioethers.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticholinesterase Activity

One of the prominent applications of N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is its potential as an anticholinesterase agent. Research indicates that derivatives of this compound exhibit significant inhibition of human acetylcholinesterase (h-AChE) and butyrylcholinesterase (h-BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

A study demonstrated that hybrid compounds combining tacrine with 4-oxo-4H-chromene structures showed enhanced potency compared to their parent compounds, suggesting that modifications to the pyran structure can lead to improved therapeutic agents .

1.2 Antioxidant Properties

The compound also exhibits antioxidant properties, which are essential in preventing oxidative stress-related diseases. The presence of the ethoxy and carbonyl groups contributes to its ability to scavenge free radicals, making it a candidate for further exploration in formulations aimed at reducing oxidative damage in cells.

Material Science Applications

2.1 Photophysical Properties

this compound has been studied for its photophysical properties, which are valuable in developing organic light-emitting diodes (OLEDs). The compound's ability to absorb light and emit fluorescence can be harnessed in electronic applications, particularly in creating efficient light-emitting materials.

Case Study 1: Anticholinesterase Inhibition

In a controlled study, various derivatives of this compound were synthesized and tested for their inhibitory effects on h-AChE. The results indicated that certain modifications increased potency, leading to IC50 values significantly lower than those of existing drugs used for Alzheimer's treatment.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed that the compound effectively reduced DPPH radicals, indicating its potential use in formulations aimed at combating oxidative stress.

Wirkmechanismus

The mechanism of action of N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets are still under investigation, but initial studies suggest involvement in key signaling pathways related to cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

(a) N-(3-Acetylphenyl)acetamide (Compound 2e)

- Structure: Lacks the pyranone ring; instead, it has a simpler acetamide group attached to the 3-acetylphenyl ring.

- Synthesis : Prepared via a general procedure yielding 82% as an oil, using EtOAc/hexanes (1:2) for TLC analysis .

- Physicochemical Properties : Reported as an oil, contrasting with pyran-containing analogs that often crystallize as solids. The absence of the pyran ring may reduce polarity and affect solubility.

(b) Naphthopyran Derivatives

- Structure : Feature fused naphthalene and pyran rings, synthesized via β-naphthol and substituted cinnamomitrile reactions in water with TEBA catalysis .

- The target compound’s synthesis (if using traditional solvents) may face scalability or sustainability challenges compared to this approach.

(c) Thieno[2,3-d]pyrimidine Carboxamide

- Structure: Contains a thienopyrimidine core and a tetrahydro-2H-pyran-4-yloxy group, differing from the target’s 4H-pyran-4-one system .

- Functional Groups : The ethoxy group in the target compound may enhance electron-donating effects compared to the fluoro and methyl substituents in this analog, influencing receptor binding or metabolic stability.

Physicochemical and Spectral Properties

- NMR Data: Compound 2e shows distinct peaks for acetyl (δ 2.17, 2.52) and aromatic protons (δ 7.33–8.85) . The target compound’s 5-ethoxy and pyranone groups would likely produce additional downfield shifts due to electron-withdrawing effects.

- State and Solubility : Pyran-containing derivatives (e.g., naphthopyrans) are typically solids, whereas acetamide analogs like Compound 2e are oils. The target compound’s solid state may enhance stability but require formulation adjustments for biological testing.

Biologische Aktivität

N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound features a complex structure characterized by an acetylphenyl group, an ethoxy group, and a pyran ring. The typical synthesis involves multi-step organic reactions, often starting with 3-acetylphenylamine and ethyl acetoacetate under basic conditions, followed by cyclization to form the pyran ring. Common solvents include ethanol or acetonitrile with potassium carbonate as a catalyst.

2.1 Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of carboxamide compounds have shown effectiveness against various bacteria and fungi, suggesting that this compound may also possess similar properties .

2.2 Antioxidant Activity

Studies on related compounds have demonstrated antioxidant properties, which are critical in protecting cells from oxidative stress. These compounds can mitigate the effects of harmful agents like 4-nonylphenol in aquatic organisms, indicating potential applications in environmental toxicology .

2.3 Anticancer Potential

There is ongoing research into the anticancer properties of pyran derivatives, including this compound. The compound's unique structure may interact with specific molecular targets involved in cancer progression, although detailed mechanisms remain to be elucidated.

The biological activity of this compound is believed to involve interactions with various enzymes and receptors. These interactions can lead to modulation of biochemical pathways, influencing processes such as apoptosis and cell proliferation.

4.1 Study on Antioxidant Effects

A study assessed the effects of thieno[2,3-c]pyrazole compounds as antioxidants against toxicity in fish erythrocytes. The findings indicated that these compounds significantly reduced the percentage of altered erythrocytes compared to controls exposed to toxic agents. This suggests that similar structural motifs in this compound could confer protective effects against oxidative damage .

| Treatment Group | Altered Erythrocytes (%) |

|---|---|

| Control | 1 ± 0.3 |

| 4-Nonyl phenol | 40.3 ± 4.87 |

| Compound (7a) | 12 ± 1.03 |

| Compound (7b) | 0.6 ± 0.16 |

| Compound (7e) | 28.3 ± 2.04 |

| Compound (7f) | 3.7 ± 0.37 |

4.2 Antimicrobial Activity Research

Another study highlighted the antimicrobial efficacy of related compounds against Staphylococcus aureus and Salmonella typhimurium, reinforcing the potential for this compound to serve as a lead compound in developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 5-ethoxy-4-oxo-4H-pyran-2-carboxylic acid with 3-acetylaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF .

- Step 2 : Optimization of reaction time (typically 12–24 hours) and temperature (room temperature to 60°C) to maximize yield. Use TLC or HPLC to monitor progress.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Critical Parameters : Moisture-sensitive steps require inert atmospheres (N₂/Ar). Catalytic DMAP (4-dimethylaminopyridine) may enhance acylation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm; pyran ring protons at δ 6.0–7.5 ppm) .

- IR : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and ethoxy C-O (1250 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected at m/z ~343).

- X-ray Crystallography : Single-crystal analysis to resolve tautomeric forms and hydrogen-bonding networks (if crystals are obtainable) .

Q. What in vitro models are appropriate for preliminary toxicity assessment?

- Methodological Answer :

- Cell Lines : Use HepG2 (liver) or HEK293 (kidney) cells for cytotoxicity screening via MTT assays (IC₅₀ determination).

- Acute Toxicity : Follow OECD guidelines for in vitro skin irritation (EpiDerm™ model) and ocular toxicity (SIRC cells) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. What are the key considerations for ensuring compound stability during storage?

- Methodological Answer :

- Storage Conditions : Lyophilized powder in amber vials under inert gas (argon) at –20°C. Avoid repeated freeze-thaw cycles.

- Stability Tests : Monitor degradation via HPLC every 3–6 months. Hydrolytic susceptibility of the ethoxy group may require desiccants .

Advanced Research Questions

Q. How does the electronic environment of the pyran ring influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density on the pyran ring. The 4-oxo group activates the α-position for nucleophilic attack.

- Experimental Validation : React with amines (e.g., benzylamine) in THF to form Schiff base derivatives. Compare reaction rates with analogs lacking the acetylphenyl group .

- Data Interpretation : Correlate Hammett substituent constants (σ) with reaction kinetics to quantify electronic effects .

Q. What strategies mitigate discrepancies in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity).

- Data Normalization : Express activity as % inhibition relative to vehicle controls. Replicate experiments across labs to assess inter-laboratory variability.

- Contradiction Analysis : If conflicting IC₅₀ values arise, re-test under uniform conditions (e.g., pH 7.4, 37°C, 5% CO₂) .

Q. How can molecular docking studies predict interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., EGFR, CDK2) based on structural homology to known pyran-based inhibitors .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (AM1-BCC charges) and protein (PDB: 1M17 for EGFR).

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. A strong correlation (R² > 0.7) supports predictive accuracy .

Q. What are the challenges in correlating in silico predictions with experimental results for this compound?

- Methodological Answer :

- Force Field Limitations : AMBER or CHARMM may inadequately model the ethoxy group’s torsional flexibility. Use QM/MM hybrid methods for improved accuracy.

- Solvent Effects : Include explicit water molecules in MD simulations to account for hydrogen bonding with the 4-oxo group.

- Validation Metrics : Calculate RMSD between predicted and crystallized binding poses (target < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.